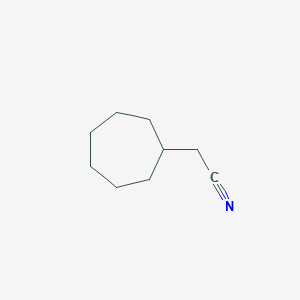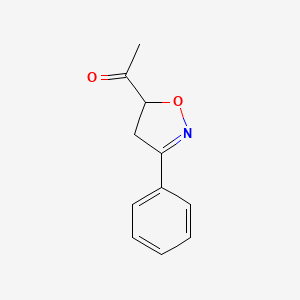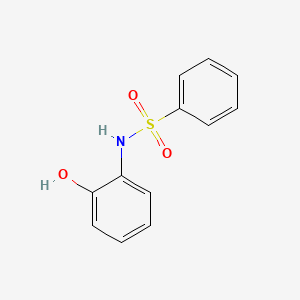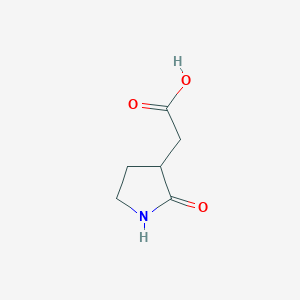
Aminooxyacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of aminooxyacetamide hydrochloride can be carried out through several methods. One versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the reduction of nitriles, amides, and nitro compounds with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Aminooxyacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with primary alkyl halides to form substituted products
Common reagents used in these reactions include alkyl halides, acid chlorides, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Aminooxyacetamide hydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme inhibition and metabolic pathways.
Medicine: It has been investigated for its potential therapeutic effects, including its use in the treatment of Huntington’s disease and tinnitus.
Industry: It is used in the production of various chemical intermediates and as a tool in biochemical research.
Wirkmechanismus
The mechanism of action of aminooxyacetamide hydrochloride involves the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, such as aminobutyrate aminotransferase . It functions by attacking the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes . This inhibition leads to an increase in gamma-aminobutyric acid levels in tissues, affecting various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Aminooxyacetamide hydrochloride can be compared with similar compounds such as:
Aminooxyacetic acid: Both compounds inhibit aminobutyrate aminotransferase activity, but this compound has a broader range of applications.
2-Aminoacetamide hydrochloride: This compound is similar in structure but has different applications and properties.
This compound is unique due to its specific inhibitory effects on PLP-dependent enzymes and its wide range of research applications.
Eigenschaften
CAS-Nummer |
54488-65-2 |
|---|---|
Molekularformel |
C2H7ClN2O2 |
Molekulargewicht |
126.54 g/mol |
IUPAC-Name |
2-aminooxyacetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H |
InChI-Schlüssel |
BIUQVFWWPLIJJU-UHFFFAOYSA-N |
SMILES |
C=C(N)ON.Cl |
Kanonische SMILES |
C(C(=O)N)ON.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



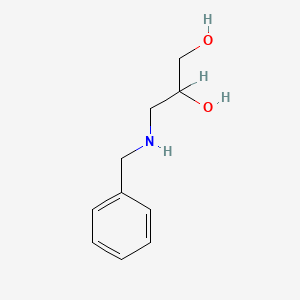
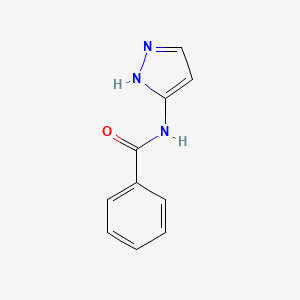

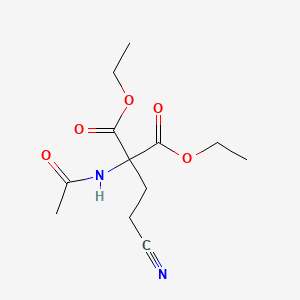
![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)

